molecular formula C15H18O3 B8554342 tert-Butyl 4-(4-hydroxybut-1-yn-1-yl)benzoate CAS No. 193265-42-8

tert-Butyl 4-(4-hydroxybut-1-yn-1-yl)benzoate

Cat. No. B8554342
CAS RN: 193265-42-8
M. Wt: 246.30 g/mol
InChI Key: BUPYFNSLTQNVOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-(4-hydroxybut-1-yn-1-yl)benzoate is a useful research compound. Its molecular formula is C15H18O3 and its molecular weight is 246.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 4-(4-hydroxybut-1-yn-1-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-(4-hydroxybut-1-yn-1-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

193265-42-8

Product Name

tert-Butyl 4-(4-hydroxybut-1-yn-1-yl)benzoate

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

tert-butyl 4-(4-hydroxybut-1-ynyl)benzoate

InChI

InChI=1S/C15H18O3/c1-15(2,3)18-14(17)13-9-7-12(8-10-13)6-4-5-11-16/h7-10,16H,5,11H2,1-3H3

InChI Key

BUPYFNSLTQNVOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C#CCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1,1-dimethylethyl 4-iodobenzoate (1.1 g, 3.62 mmol, e.g. which can be preparable e.g. according to E. C. Taylor, J. Org. Chem., 1995, 60(24), 7947), 3-butyn-1-ol (0.36 ml, 4.70 mmol, 1.3 equivalents), bis(triphenylphosphine)palladium(II)dichloride [(PPh3)2PdCl2] (0.13 g, 018 mmol, 5 mol %) and copper(I)iodide (0.014 g, 0.07 mmol, 2 mol %) in triethylamine (5 ml) was stirred at room temperature for 18 hours. The mixture was diluted with dichloromethane (50 ml) and washed with water (50 ml). The organic phase was collected by passing through a hydrophobic frit and evaporated to give a dark brown oil (1.3 g). This was purified by flash chromatography on silica gel (100 g silica cartridge, FlashMaster II), eluting with a gradient of 0 to 100% ethyl acetate in cyclohexane over 20 minutes. Fractions containing product (obtained from 4:1 cyclohexane:ethyl acetate eluant) were pooled and evaporated to dryness to give the title compound as a brown gummy oil (0.9 g). 1H NMR (400 MHz, chloroform-d) δ (delta) ppm 1.60 (9H, s), 1.85 (1H, t, J=6.27 Hz), 2.73 (2H, t, J=6.27 Hz), 3.85 (2H, q, J=6.27 Hz), 7.45 (2H, d, J=8.53 Hz), 7.92 (2H, d, J=8.53 Hz).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.36 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.13 g
Type
catalyst
Reaction Step One
Quantity
0.014 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.